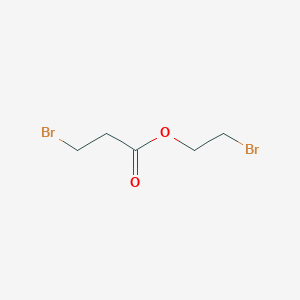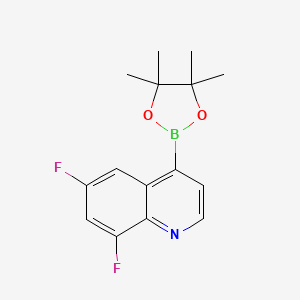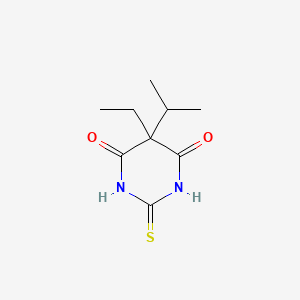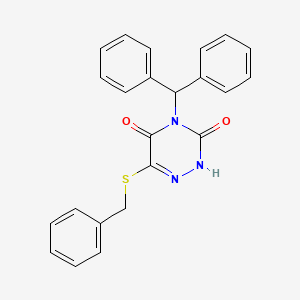
2-Bromoethyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: One common method to prepare 2-Bromoethyl 3-bromopropanoate is through the esterification of 3-bromopropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate, which proceeds in an anti-Markovnikov manner.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 2-Bromoethyl 3-bromopropanoate can be replaced by various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide in ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as ethers or amines.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
2-Bromoethyl 3-bromopropanoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .
Comparison with Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but with the bromine atom on the second carbon instead of the third.
Ethyl 3-bromopropionate: Another similar compound with a slightly different ester group.
Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .
Properties
CAS No. |
4823-45-4 |
|---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
2-bromoethyl 3-bromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2 |
InChI Key |
KSSXIUMIROMKKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)

![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
